Salicylate d'argent

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

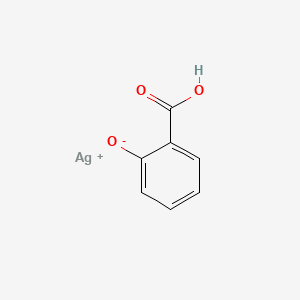

Silver salicylate is a compound formed by the combination of silver ions and salicylic acid. This synthesis results in a unique substance that leverages the properties of both components, creating a versatile ingredient for various applications. The compound harnesses the antimicrobial characteristics of silver and the skin-exfoliating effects of salicylic acid, making it particularly useful in cosmetic and medical applications .

Applications De Recherche Scientifique

Silver salicylate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other silver compounds and nanoparticles.

Biology: Explored for its antimicrobial properties, particularly in combating multidrug-resistant bacteria.

Medicine: Investigated for its potential in wound healing and as an anticancer agent.

Industry: Utilized in the production of silver-based materials with unique optical and electronic properties

Mécanisme D'action

Target of Action

Silver salicylate is a compound that combines the properties of silver and salicylate. The primary targets of silver salicylate are proteins and enzymes in cells. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . Salicylates, on the other hand, directly and irreversibly inhibit COX-1 and COX-2 enzymes, which are essential for the biosynthesis of prostaglandins .

Mode of Action

Silver salicylate interacts with its targets in a unique way. The silver component binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death . Salicylic acid, the active component of salicylate, inhibits the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandins . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Biochemical Pathways

The biochemical pathways affected by silver salicylate are primarily those involving inflammation and pain signaling. Salicylates reduce inflammation by inhibiting the activity of cyclooxygenases (COX-1 and COX-2), essential for the biosynthesis of prostaglandin . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Pharmacokinetics

The pharmacokinetics of salicylates have been well-studied. After oral administration, salicylates are rapidly absorbed and undergo first-order kinetics with an absorption half-life ranging from 5 to 16 minutes . Hydrolysis of salicylates to salicylic acid occurs in the liver and, to a lesser extent, the stomach, so that only a portion of the dose reaches the systemic circulation as salicylates . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .

Result of Action

The molecular and cellular effects of silver salicylate’s action are multifaceted. Silver ions cause protein denaturation and enzyme inhibition, leading to cell death . Salicylates, on the other hand, have been shown to induce S-phase arrest and impair DNA-damage repair mechanisms, enhancing the antitumor activity of certain drugs . They also stimulate the respiratory center in the brainstem to produce tachypnea, hyperpnea, and respiratory alkalosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silver salicylate. For instance, salicylates can antagonize the oxidative damaging effect of metal toxicity directly by acting as an antioxidant to scavenge the reactive oxygen species and by activating the antioxidant systems of plants . Furthermore, the production of salicylates in bacteria is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .

Analyse Biochimique

Biochemical Properties

Salicylates, including silver salicylate, are synthesized from chorismate, which is derived from the shikimate pathway . They interact with various enzymes and proteins. For instance, salicylates have been reported to interact with isochorismate synthase, an enzyme that converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .

Cellular Effects

Salicylates have been found to have significant effects on various types of cells and cellular processes. For instance, salicylates can cause a decrease in arterial pH, which may result in rapid shifts of salicylate into the brain and heart, causing swift deterioration .

Molecular Mechanism

The molecular mechanism of action of silver salicylate involves its interaction with biomolecules. Salicylic acid, a component of silver salicylate, modulates COX-1 enzymatic activity to decrease the formation of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, salicylates demonstrate a mixed acid-base disturbance. They stimulate the respiratory centers causing hyperpnoea, resulting in a respiratory alkalosis .

Dosage Effects in Animal Models

In animal models, a single high dose of salicylate has been shown to induce acute tinnitus that occurs within 2–3 h and lasts for about 72 h .

Metabolic Pathways

Salicylates are involved in various metabolic pathways. They are synthesized from chorismate, which is derived from the shikimate pathway .

Transport and Distribution

Salicylates, including silver salicylate, are highly protein-bound and are distributed in the synovial cavity, central nervous system, and saliva .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver salicylate can be synthesized through a precipitation method. This involves reacting silver nitrate with sodium salicylate at room temperature. The reaction typically proceeds as follows: [ \text{AgNO}_3 + \text{C}_7\text{H}_5\text{NaO}_3 \rightarrow \text{AgC}_7\text{H}_5\text{O}_3 + \text{NaNO}_3 ] The resulting silver salicylate precipitate is then filtered and dried .

Industrial Production Methods: In industrial settings, the production of silver salicylate may involve more sophisticated techniques to ensure purity and scalability. Methods such as sonochemical synthesis, which uses ultrasonic waves to induce chemical reactions, have been explored for the production of silver salicylate nanoparticles .

Analyse Des Réactions Chimiques

Types of Reactions: Silver salicylate undergoes various chemical reactions, including:

Oxidation: Silver salicylate can be oxidized to form silver oxide and other by-products.

Reduction: It can be reduced to elemental silver under certain conditions.

Substitution: Silver salicylate can participate in substitution reactions where the salicylate group is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like hydrazine hydrate are commonly used.

Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions.

Major Products:

Oxidation: Silver oxide and other oxidized products.

Reduction: Elemental silver.

Substitution: Compounds with different ligands replacing the salicylate group.

Comparaison Avec Des Composés Similaires

Aspirin (Acetylsalicylic Acid): Shares the salicylate component but lacks the antimicrobial properties of silver.

Magnesium Salicylate: Another salicylate compound used for its analgesic and anti-inflammatory properties.

Bismuth Subsalicylate: Known for its use in treating gastrointestinal issues.

Uniqueness of Silver Salicylate: Silver salicylate is unique due to its combination of antimicrobial and exfoliating properties, making it particularly valuable in both medical and cosmetic applications. Its ability to release silver ions provides a distinct advantage over other salicylate compounds .

Propriétés

Numéro CAS |

528-93-8 |

|---|---|

Formule moléculaire |

C7H6AgO3 |

Poids moléculaire |

245.99 g/mol |

Nom IUPAC |

2-hydroxybenzoic acid;silver |

InChI |

InChI=1S/C7H6O3.Ag/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

Clé InChI |

ILMDEAUTBFNYPO-UHFFFAOYSA-N |

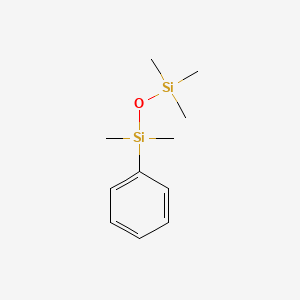

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].[Ag+] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)O.[Ag] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)

![1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1604607.png)